

Psilomethoxin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Psilomethoxin*

Cat. No.: *B12731010*

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This technical guide provides an in-depth overview of **Psilomethoxin** (4-HO-5-MeO-DMT), a tryptamine compound of interest in neuropharmacology and psychedelic research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Psilomethoxin, also known as 4-hydroxy-5-methoxy-N,N-dimethyltryptamine, is a lesser-known psychedelic compound that is structurally related to both psilocin (4-HO-DMT) and 5-MeO-DMT.^[1] First synthesized in 1965, it has remained largely unexplored in the scientific literature.^{[1][2]} Its unique structure, combining features of two well-studied psychedelics, suggests a potentially novel pharmacological profile that warrants further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of **Psilomethoxin** is provided below, along with a comparison to the related compounds psilocin and 5-MeO-DMT.

Property	Psilomethoxin (4-HO-5-MeO-DMT)	Psilocin (4-HO-DMT)	5-MeO-DMT
CAS Number	2433-31-0	520-53-6	1019-45-0
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	C ₁₂ H ₁₆ N ₂ O	C ₁₃ H ₁₈ N ₂ O
Molecular Weight	234.29 g/mol	204.27 g/mol	218.30 g/mol
IUPAC Name	3-[2-(dimethylamino)ethyl]-5-methoxy-1H-indol-4-ol	3-[2-(dimethylamino)ethyl]-1H-indol-4-ol	3-[2-(dimethylamino)ethyl]-5-methoxy-1H-indole

Synthesis

The first reported synthesis of **Psilomethoxin** was a 10-step process starting from ortho-vanillin, accomplished by Marc Julia's group at the Pasteur Institute in 1965.^{[1][2]} While the specifics of this original synthesis are not readily available in recent literature, a general modern approach to the synthesis of substituted tryptamines can be outlined.

General Experimental Protocol for Tryptamine Synthesis

A common method for synthesizing tryptamines involves the Speeter and Anthony synthesis. This procedure can be adapted for the synthesis of **Psilomethoxin**, likely starting from 4-benzyloxy-5-methoxyindole. The general steps are as follows:

- **Oxalyl Chloride Acylation:** The substituted indole is reacted with oxalyl chloride in a suitable solvent (e.g., anhydrous diethyl ether) to form the corresponding indol-3-ylglyoxylyl chloride.
- **Amidation:** The resulting acid chloride is then reacted with dimethylamine to form the N,N-dimethyl- α -keto-amide.
- **Reduction:** The keto-amide is subsequently reduced to the corresponding tryptamine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

- Deprotection (if necessary): If a protecting group (e.g., benzyl) is used for the hydroxyl group, a final deprotection step is required.

It is crucial to perform these reactions under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Purification at each step, typically by chromatography, is essential to obtain a pure final product.

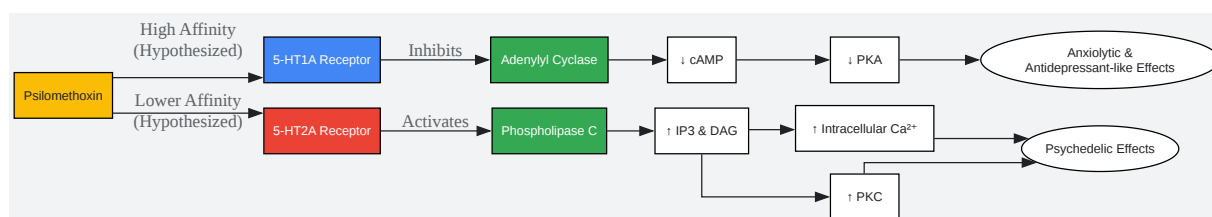
Pharmacology (Hypothesized)

Due to a lack of empirical data, the pharmacology of **Psilomethoxin** is largely theoretical and extrapolated from its structural similarity to psilocin and 5-MeO-DMT.

It is hypothesized that **Psilomethoxin** acts as a serotonin receptor agonist.[3] Unlike classic psychedelics that are potent 5-HT_{2A} receptor agonists, **Psilomethoxin** is theorized to have a higher affinity for the 5-HT_{1A} receptor, similar to 5-MeO-DMT.[3] This could potentially lead to rapid-acting psychoplastogenic effects without strong hallucinogenic properties.[3]

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway of **Psilomethoxin**, highlighting its potential interactions with 5-HT_{1A} and 5-HT_{2A} receptors.



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Caption: Hypothesized signaling of **Psilomethoxin**.

Future Research Directions

The current body of knowledge on **Psilomethoxin** is extremely limited. Future research should focus on:

- Chemical Synthesis and Characterization: Development and publication of a detailed, modern, and reproducible synthetic route for **Psilomethoxin**, followed by thorough analytical characterization.
- In Vitro Pharmacology: Comprehensive receptor binding and functional assays to determine the affinity and efficacy of **Psilomethoxin** at a wide range of serotonin receptors and other potential targets.
- In Vivo Studies: Preclinical studies in animal models to investigate the pharmacokinetic profile, behavioral effects, and safety of **Psilomethoxin**.
- Neurobiological Investigations: Studies to explore the effects of **Psilomethoxin** on neural plasticity, neurogenesis, and inflammatory markers.[3]

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References

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